molecular formula C17H15Cl2N5OS B2655776 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide CAS No. 898624-50-5

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2655776
CAS No.: 898624-50-5
M. Wt: 408.3
InChI Key: OZNPJIXTQZNWDN-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound featuring a 1,2,4-triazole core, a chemotype widely recognized in medicinal chemistry for its diverse biological potential . This molecule integrates a 4-amino-5-benzyl-substituted 1,2,4-triazole ring, linked via a sulfanyl bridge to an acetamide group bearing a 2,5-dichlorophenyl moiety. The 1,2,4-triazole-3-thione scaffold is a cyclic analogue of thiosemicarbazides and is known to be a privileged structure in drug discovery due to its ability to interact with various biological targets . The primary research applications for this class of compounds are extensive. 1,2,4-Triazole-3-thione derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making them candidates for addressing the growing challenge of antibiotic resistance . Furthermore, this structural class has shown promising anticancer properties in preclinical research, with some derivatives acting as potential inhibitors of cancer cell proliferation . Other explored research areas for similar triazolethiones include anticonvulsant, antioxidant, and anti-inflammatory activities, although the specific profile for this compound requires further investigation . The mechanism of action for 1,2,4-triazolethiones is often multifaceted and dependent on the specific substituents. Their biological effects are frequently attributed to the presence of the N-C-S moiety, which can be found in many biologically active molecules . Research on analogous compounds suggests potential interactions with microbial enzymes or interference with key signaling pathways in cancer cells, but the precise mechanism of action for this compound remains a subject for ongoing research and validation . This compound is presented as a high-quality chemical tool to facilitate such scientific inquiry. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c18-12-6-7-13(19)14(9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNPJIXTQZNWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that triazole derivatives exhibit a variety of promising biological properties, including:

  • Antibacterial Activity : Triazole compounds have been shown to possess significant antibacterial properties. Studies have demonstrated their effectiveness against various strains of bacteria, suggesting potential use in treating bacterial infections .
  • Anticancer Properties : Several studies have highlighted the ability of triazole derivatives to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
  • Antiviral Effects : Triazoles are also being investigated for their antiviral properties. Some derivatives have shown efficacy against viral infections, indicating potential applications in antiviral drug development .

Synthesis and Derivatives

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide typically involves multi-step chemical reactions that include:

  • Formation of the triazole ring through reactions involving hydrazine derivatives.
  • Introduction of the benzyl and dichlorophenyl groups via nucleophilic substitution reactions.

This synthetic versatility allows for the creation of various derivatives that can be tailored for specific biological activities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

  • Antiproliferative Evaluation : A study published in Molecules explored the antiproliferative effects of triazole derivatives on cancer cell lines. The findings indicated that certain modifications to the triazole structure enhanced their activity against specific cancer types .
  • Synthesis Methodologies : Research has outlined various synthetic routes for creating triazole compounds. These methodologies often involve coupling reactions and the use of specific catalysts to improve yield and purity .
  • Biological Testing : Comprehensive biological testing has been conducted on synthesized compounds to assess their effectiveness against bacterial strains and cancer cells. Results from these tests provide insights into structure-activity relationships that can guide future research.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations in Triazole and Acetamide Substituents

Key structural analogs differ in substituents on the triazole ring and the aryl group of the acetamide. These variations influence lipophilicity, electronic properties, and steric effects, which are critical for biological activity.

Table 1: Structural and Molecular Comparison
Compound ID Triazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Amino-5-benzyl N-(2,5-dichlorophenyl) C₁₈H₁₅Cl₂N₅OS ~420 High lipophilicity (benzyl)
4-Amino-5-(furan-2-yl) N-(unsubstituted phenyl) C₁₄H₁₁Cl₂N₅O₂S ~400 Anti-exudative activity (10 mg/kg)
4-Amino-5-(2-pyridyl) N-(3,4-dichlorophenyl) C₁₆H₁₂Cl₂N₆OS ~415 Optimized drug-like parameters
4-Ethyl-5-(thiophen-2-yl) N-(2,5-dichlorophenyl) C₁₅H₁₃Cl₂N₅S₂ ~426 Enhanced electron-rich character
5-(1-Naphthyl)-4-phenyl N-(2,5-dichlorophenyl) C₂₆H₁₈Cl₂N₄OS 505.42 High steric bulk (naphthyl)

Impact of Substituents on Physicochemical Properties

  • Benzyl vs.
  • Chlorophenyl Position : The 2,5-dichloro substitution (target compound) differs electronically and sterically from the 3,4-dichloro analog (), affecting receptor binding or metabolic stability.
  • Steric Bulk : The naphthyl-substituted compound () has a molecular weight >500 g/mol, which may limit bioavailability compared to the target compound (~420 g/mol) .

Anti-Exudative Activity ()

A study on furan-substituted triazole acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The benzyl-substituted target compound may exhibit similar or enhanced activity due to increased lipophilicity, though empirical data are needed .

Drug-Like Parameter Optimization ()

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C11H13N5OS
  • Molecular Weight : 263.32 g/mol
  • CAS Number : 337487-57-7

The compound contains a triazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by Abdel-Wahab et al. (2023) demonstrated that derivatives of triazoles show promising activity against various bacterial strains. The specific compound in focus has shown effectiveness against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cells. For instance, a study published in Molecules highlighted that certain triazole derivatives triggered cell death in human cancer cell lines through the activation of apoptotic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. The compound has been evaluated as a potential inhibitor of certain enzymes involved in cancer progression and microbial resistance. The presence of the sulfanyl group enhances its ability to interact with enzyme active sites, which could lead to effective inhibition .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Triazole derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of enzymes related to cancer
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer potential of various triazole derivatives, including This compound . The study utilized several human cancer cell lines and measured cell viability post-treatment. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodological Answer :
  • Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against resistant pathogens.
  • Combine with transcriptomics (RNA-seq) to identify pathways potentiated by the compound (e.g., efflux pump inhibition) .

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